ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3S3 and its molecular weight is 512.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.10105416 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, which impact its bioavailability.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .
Biological Activity
Ethyl 6-methyl-2-[2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structural framework that suggests significant potential for various biological activities. This article provides a detailed overview of its biological activity based on existing research findings.
Structural Characteristics
The compound features several notable structural elements:
- Ethyl ester group
- Thiazole and triazole rings
- Benzothiophene structure
These components are known to facilitate interactions with biological targets, making the compound of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The thiazole and triazole rings are particularly significant in this context. For instance:
- Triazole derivatives have demonstrated inhibitory activity against various enzymes such as aromatase and cholinesterase .
The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(6-amino-thiazol-2-yl)-benzenesulfonamide | Thiazole ring | Anticonvulsant |
5-(4-chlorophenyl)-thiazole | Thiazole ring | Antimicrobial |
7-(phenyl)-triazolo-thiadiazoles | Triazole and thiadiazole rings | Antitumor activity |
Antitumor Activity
Compounds containing thiazole and triazole moieties have shown promising antitumor activity. For example:
- Molecular dynamics simulations revealed that certain derivatives interact with proteins primarily through hydrophobic contacts, which enhances their cytotoxic potential against cancer cell lines .
In a study involving novel thiazole derivatives, significant selectivity against cancer cell lines was observed. One compound demonstrated an IC50 value lower than that of the reference drug doxorubicin .
The biological activity of this compound can be attributed to its ability to form intermolecular hydrogen bonds with various enzymes due to the presence of its heterocyclic pharmacophores. This structural feature enhances the likelihood of interactions with active sites of enzymes involved in disease processes .
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds similar to this compound:
- Anticonvulsant Studies : Compounds containing thiazole rings were tested in picrotoxin-induced convulsion models. Results indicated significant anticonvulsant efficacy linked to the structural characteristics of these compounds .
- Cytotoxicity Assays : A series of thiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. The presence of specific substituents on the phenyl ring was correlated with enhanced activity .
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3/c1-3-31-22(30)20-16-10-9-14(2)11-18(16)34-21(20)25-19(29)13-33-24-27-26-23-28(24)17(12-32-23)15-7-5-4-6-8-15/h4-8,12,14H,3,9-11,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGJVRGKEKPIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.